An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxydodecanoate
An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxydodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxydodecanoate, a hydroxy fatty acid methyl ester, is a molecule of interest in various scientific domains, from cosmetic science to biomedical research. Its structure, comprising a twelve-carbon chain with a hydroxyl group at the third position and a methyl ester terminus, imparts specific physicochemical characteristics that are crucial for its application and biological activity. This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-hydroxydodecanoate, detailed experimental protocols for their determination, and relevant synthesis and biological pathways.
Core Physical and Chemical Properties
Methyl 3-hydroxydodecanoate is typically a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as chloroform, ethanol, and ethyl ether.[1] The identity of this compound is confirmed by techniques like mass spectrometry.
Table 1: Physical and Chemical Properties of Methyl 3-hydroxydodecanoate
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆O₃ | [2][3] |
| Molecular Weight | 230.34 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in common organic solvents | [1] |
| CAS Number | 72864-23-4 | [2] |
Note: While the CAS number 72864-23-4 is predominantly associated with the racemic mixture of Methyl 3-hydroxydodecanoate, the number 85464-97-7 has also been linked to this compound, potentially referring to a specific stereoisomer or an older registry number.
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a small sample of Methyl 3-hydroxydodecanoate, the boiling point can be determined using a micro-boiling point or Siwoloboff method.
Methodology:
-
A small amount of the liquid sample is placed in a capillary tube, which is then attached to a thermometer.
-
The setup is immersed in a heating bath (e.g., silicone oil).
-
As the temperature of the bath is gradually increased, a stream of bubbles will emerge from the capillary tube.
-
The heat is then slowly reduced, and the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. The density of liquid Methyl 3-hydroxydodecanoate can be accurately measured using a pycnometer.
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The mass of the pycnometer filled with the sample is then measured.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the field of view.
-
The calibrated knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.
Synthesis of Methyl 3-hydroxydodecanoate
Methyl 3-hydroxydodecanoate can be synthesized through several routes, with the Reformatsky reaction being a prominent method for creating β-hydroxy esters.[4]
Reformatsky Reaction Protocol
This reaction involves the condensation of an α-halo ester with an aldehyde in the presence of zinc metal.[4] For Methyl 3-hydroxydodecanoate, this would typically involve the reaction of methyl bromoacetate (B1195939) with decanal (B1670006).
Workflow Diagram:
Caption: Synthesis of Methyl 3-hydroxydodecanoate via the Reformatsky reaction.
Experimental Steps:
-
Activate zinc granules by washing with dilute acid, followed by water, ethanol, and ether, then drying under vacuum.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the activated zinc and dry tetrahydrofuran (B95107) (THF).
-
A solution of decanal and methyl bromoacetate in THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.
-
After the initial exothermic reaction subsides, the mixture is refluxed until the zinc is consumed.
-
The reaction mixture is then cooled and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Biological Context and Significance
3-Hydroxy fatty acids are important components of lipopolysaccharides in the outer membrane of Gram-negative bacteria. They also serve as precursors for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[5] While specific signaling pathways involving Methyl 3-hydroxydodecanoate are not extensively documented, the broader class of 3-hydroxy fatty acids and their esters are known to possess biological activities, including potential antimicrobial and anti-inflammatory properties.[4]
Fatty Acid Metabolism and PHA Synthesis
The biosynthesis of PHAs from fatty acid metabolism is a well-studied pathway in bacteria like Pseudomonas putida.
Logical Flow Diagram:
Caption: Involvement of 3-hydroxyacyl-CoAs in PHA biosynthesis.
Conclusion
This technical guide has summarized the available physical properties of Methyl 3-hydroxydodecanoate and provided detailed protocols for the experimental determination of key physical constants. While specific experimental data for some properties remain to be published, the methodologies described herein provide a clear path for researchers to obtain this crucial information. The synthesis and potential biological relevance of this compound have also been outlined, highlighting its importance in both chemical and biological research. Further investigation into the specific biological roles and signaling pathways of Methyl 3-hydroxydodecanoate is warranted to fully elucidate its potential applications.
References
- 1. METHYL 3-HYDROXYDODECANOATE [chembk.com]
- 2. Methyl 3-hydroxydodecanoate [webbook.nist.gov]
- 3. Methyl 3-Hydroxydodecanoate - CD Biosynsis [biosynsis.com]
- 4. Buy Methyl (3r)-3-hydroxydodecanoate | 76835-66-0 [smolecule.com]
- 5. Recent Advances in the Biosynthesis of Polyhydroxyalkanoates from Lignocellulosic Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
